molecular formula C23H19N3O B2685324 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline CAS No. 638136-21-7

9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2685324
CAS No.: 638136-21-7
M. Wt: 353.425
InChI Key: GAQBQVPDAQTCHB-UHFFFAOYSA-N
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Description

9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This particular compound features an indoloquinoxaline core with a phenoxyethyl substituent, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of an appropriate indole derivative with a quinoxaline precursor. One common method includes the reaction of 2-phenoxyethylamine with 9-methyl-6H-indolo[2,3-b]quinoxaline-6-one under acidic conditions . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs catalytic methods to enhance efficiency and scalability. For instance, titanium silicate-1 (TS-1) catalyzed reactions have been reported to produce quinoxaline derivatives efficiently . These methods are advantageous due to their scalability and the recyclability of the catalyst.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby blocking phosphorylation events crucial for cell signaling . This inhibition can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline stands out due to its unique indoloquinoxaline core and phenoxyethyl substituent, which confer distinct biological activities and potential therapeutic applications .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

9-methyl-6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-16-11-12-21-18(15-16)22-23(25-20-10-6-5-9-19(20)24-22)26(21)13-14-27-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQBQVPDAQTCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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